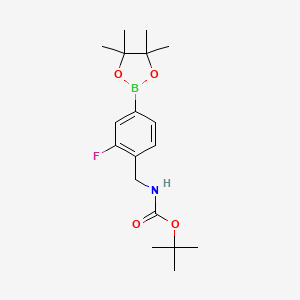

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester

Description

Propriétés

IUPAC Name |

tert-butyl N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-8-9-13(10-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUVAJYHMCIQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester typically involves the following steps:

Boc Protection: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected aminomethyl derivative.

Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: The boronic ester group can be removed through protodeboronation, often using acidic or basic conditions.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in aqueous or organic solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Protodeboronation: The corresponding benzene derivative without the boronic ester group.

Oxidation: The corresponding phenol derivative.

Applications De Recherche Scientifique

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials and fine chemicals, including agrochemicals and polymers.

Mécanisme D'action

The mechanism of action of 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The fluorine atom and Boc-protected aminomethyl group provide additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : tert-Butyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]carbamate

- Molecular Formula: C₁₇H₂₅BFNO₄

- Molecular Weight : 337.20 g/mol

- CAS Number : 262444-42-8

Structural Features: This compound contains a boronic acid pinacol ester moiety, a fluorine substituent at the 3-position, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position. The Boc group shields the primary amine, enhancing stability during synthetic processes, while the fluorine atom modulates electronic properties, influencing reactivity in cross-coupling reactions .

Applications :

Widely used in Suzuki-Miyaura couplings for biaryl synthesis, this compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science. Its Boc-protected amine allows for selective deprotection in multi-step syntheses .

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The table below compares the target compound with analogs differing in substituents, highlighting structural and functional differences:

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound exerts a stronger electron-withdrawing effect compared to chlorine, accelerating Suzuki-Miyaura couplings by increasing the electrophilicity of the boronic ester .

- Boc Protection: Unlike the free amine in 4-amino-3-fluorobenzeneboronic acid pinacol ester, the Boc group prevents undesired side reactions (e.g., nucleophilic attacks) during synthesis .

- Steric Hindrance: Methylation of the Boc-protected amine (as in the N-methyl analog) reduces coupling efficiency due to steric bulk, whereas the cyclopropylaminocarbonyl group introduces conformational constraints .

Stability and Handling

- Boc-Protected Compounds : Exhibit superior stability under basic conditions and during storage compared to free amines, which require inert atmospheres to prevent degradation .

- Pinacol Ester Role : Across all analogs, the pinacol ester enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the boronic acid against protodeboronation .

Activité Biologique

4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₇BFNO₄

- Molecular Weight : 351.22 g/mol

- CAS Number : 1351501-44-4

The compound features a pinacol ester linkage, which enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in enzyme inhibition, where the compound can act as a competitive inhibitor by mimicking natural substrates.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can interact with active site residues in enzymes, leading to inhibition of enzymatic activity.

- Receptor Binding : The aminomethyl group allows for hydrogen bonding and electrostatic interactions with receptor sites, potentially modulating receptor activity.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Studies have indicated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid have shown promise in targeting multiple myeloma cells through proteasome inhibition .

- Antiviral Properties : The compound has been evaluated for its potential antiviral effects. Boronic acids have been reported to interfere with viral replication processes, suggesting a possible therapeutic application in viral infections .

- Enzyme Modulation : Investigations into the inhibitory effects on serine proteases have shown that such compounds can effectively block enzyme activity, which may be beneficial in treating conditions like thrombosis .

Case Studies

Several studies have explored the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant apoptosis in cancer cell lines when treated with the compound. |

| Study B | Enzyme Inhibition | Showed effective inhibition of serine proteases with IC50 values indicating strong potency. |

| Study C | Antiviral Activity | Reported reduced viral load in infected cell cultures treated with the compound. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(n-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester?

- Methodology : The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

Boronic ester formation : Coupling the fluorinated aromatic intermediate with pinacol borane using palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂, KOAc, in dioxane at 80–100°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How should researchers safely handle this compound given its hazards?

- Handling Protocols :

- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, inert atmosphere (argon) to prevent hydrolysis of the boronic ester .

- First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

- Characterization Workflow :

NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.3 ppm for tert-butyl) and boronic ester signals (δ ~1.3 ppm for pinacol methyl groups) .

Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₈H₂₈BFNO₄: 376.2163).

HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How does the Boc group influence the reactivity of this boronic ester in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The Boc group stabilizes the adjacent amine during coupling, preventing undesired side reactions (e.g., coordination to palladium). However, under basic conditions (e.g., Na₂CO₃), partial deprotection may occur, requiring optimization of reaction pH (neutral to mildly basic) .

- Case Study : In COF synthesis (e.g., covalent organic frameworks), analogous Boc-protected boronic esters showed suppressed amine interference, enabling controlled polymerization .

Q. What strategies mitigate hydrolysis of the pinacol boronic ester during aqueous workup?

- Optimization Approaches :

- Low-Temperature Quenching : Add reaction mixtures to ice-cold water to slow hydrolysis.

- Buffered Extraction : Use saturated NaHCO₃ (pH 8–9) to minimize acid-catalyzed decomposition .

- Alternative Solvents : Replace protic solvents (e.g., water) with THF or DCM during purification .

Q. How can competing side reactions (e.g., protodeboronation) be minimized in cross-coupling applications?

- Experimental Design :

Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand to enhance stability of the boronic ester intermediate .

Oxygen Exclusion : Degas solvents and operate under inert gas to prevent oxidative deboronation.

Additives : Include aryl halide substrates in stoichiometric excess to drive the coupling equilibrium .

Data Contradictions and Resolution

Q. Discrepancies in reported hazards: Some SDS omit acute toxicity data (), while others classify the compound as harmful ( ). How should researchers reconcile this?

- Resolution : Assume worst-case precautions. Prioritize data from manufacturer-specific SDS (e.g., Combi-Blocks in ) but cross-reference with structurally similar compounds (e.g., 3-fluoro analogs in ). Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) if critical for application .

Applications in Advanced Research

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.